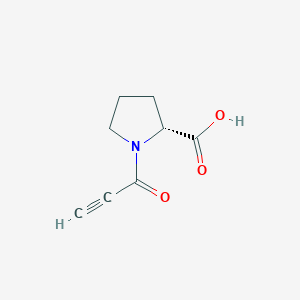

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylicacid

Description

(2R)-1-(Prop-2-ynoyl)pyrrolidine-2-carboxylic acid (CAS: 1344921-42-1) is a chiral pyrrolidine derivative characterized by a prop-2-ynoyl (propargyl carbonyl) substituent at the 1-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.162 g/mol . The compound’s SMILES notation, C#CC(=O)N1CCC[C@@H]1C(=O)O, confirms the propargyl carbonyl linkage and the carboxylic acid functionality . It is commercially available for research purposes, with pricing tiers ranging from $8/1g to $11/25g .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(2R)-1-prop-2-ynoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1 |

InChI Key |

WIPABIPHFAHZDB-ZCFIWIBFSA-N |

Isomeric SMILES |

C#CC(=O)N1CCC[C@@H]1C(=O)O |

Canonical SMILES |

C#CC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of (2R)-Pyrrolidine-2-carboxylic Acid

- Starting Material: (2R)-pyrrolidine-2-carboxylic acid

- Reagents: Propargyl bromide or propiolic acid chloride

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Elevated temperatures, typically 50–80 °C

- Mechanism: The nitrogen atom of the pyrrolidine ring is deprotonated by the base, allowing nucleophilic substitution or acylation with the propargyl reagent to form the N-propargyl amide linkage.

This method is straightforward but requires careful control to avoid racemization of the chiral center and side reactions such as over-alkylation or polymerization of the alkyne moiety.

Use of Protected Pyrrolidine Derivatives

- Protection: Nitrogen protection with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent side reactions during acylation.

- Acylation: Reaction with propiolic acid chloride or propargyl bromide under inert atmosphere (nitrogen or argon) at low temperatures (around –70 °C to –40 °C) to minimize epimerization and side reactions.

- Deprotection: Acidic or hydrogenolytic removal of protecting groups after acylation to yield the target compound.

This two-step approach enhances stereochemical control and purity, especially important for pharmaceutical applications.

Catalytic Hydrogenation and Chiral Catalysts

- In some synthetic routes, chiral catalysts such as Rh(I) complexes or chiral ligands are employed to maintain or induce the (2R) stereochemistry during transformations involving hydrogenation or addition reactions on pyrrolidine derivatives.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For large-scale synthesis, continuous flow systems provide enhanced control over reaction parameters, leading to improved yields and reproducibility.

- Purification: Crystallization and chromatographic techniques (flash chromatography on silica gel using ethyl acetate/hexane mixtures) are standard to achieve >95% purity.

- Yield Optimization: Industrial methods focus on minimizing racemization and side products, with reported yields varying from 46% to 56% in early steps but optimized to higher yields with process improvements.

Reaction Specificities and Challenges

| Aspect | Details |

|---|---|

| Stereochemical Control | Use of chiral catalysts and low-temperature conditions to prevent epimerization. |

| Alkyne Reactivity | Propynoyl group enables click chemistry (CuAAC) and Sonogashira coupling post-synthesis. |

| Decarboxylation Risks | Thermal or oxidative decarboxylation can occur at elevated temperatures, reducing yield. |

| Protection Strategies | Boc, Cbz, and other groups protect nitrogen/carboxyl during multi-step synthesis. |

| Purification | Chromatography and crystallization to remove side products and unreacted starting materials. |

Comparative Reaction Table

| Method | Reagents & Conditions | Yield (%) | Stereochemical Integrity | Notes |

|---|---|---|---|---|

| Direct acylation with NaH | (2R)-pyrrolidine-2-carboxylic acid, propargyl bromide, DMF, 60 °C | ~50–70 | Moderate, risk of racemization | Simple but requires careful control |

| Protected derivative route | Boc-protected pyrrolidine, propiolic acid chloride, –70 to –40 °C, inert atmosphere | ~56 | High | Better stereochemical control |

| Catalytic hydrogenation | Chiral Rh(I) catalyst, hydrogen, ethanol/DMF, 50 °C | ~46 | High | Used for intermediate steps |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structure and stereochemistry; NOESY experiments elucidate spatial arrangements.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210–254 nm for purity assessment (>95%).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C8H9NO3 (expected [M+H]+ at 168.065).

Summary Table of Key Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | (2R)-1-prop-2-ynoylpyrrolidine-2-carboxylic acid |

| SMILES Notation | C#CC(=O)N1CCC[C@@H]1C(=O)O |

| CAS Number | 1344921-42-1 |

| Stereochemistry | (2R) configuration at pyrrolidine C-2 |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis, forming esters critical for prodrug development or modifying solubility. For example:

-

Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

-

Ethanol under similar conditions produces the ethyl ester, often used as an intermediate in peptide synthesis.

Key Conditions :

| Alcohol | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | ~75% |

| Ethanol | HCl | 60°C | ~68% |

Steric hindrance from the pyrrolidine ring may reduce yields compared to linear carboxylic acids.

Amidation and Coupling Reactions

The carboxylic acid participates in amide bond formation, enabling integration into peptidomimetics or polymer backbones.

-

EDCI/HOBt-mediated coupling with amines produces amides with retained stereochemistry .

-

Schotten-Baumann conditions (acyl chloride + amine) achieve rapid amidation but risk racemization at the chiral center.

Example :

Coupling with benzylamine yields N-benzyl-(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxamide, a precursor for protease inhibitors .

Alkyne-Specific Reactivity

The propynoyl group enables click chemistry and cycloadditions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Reacts with azides to form 1,2,3-triazoles, useful for bioconjugation.-

Conditions: CuSO₄, sodium ascorbate, room temperature.

-

Yield: >90% with minimal epimerization.

-

-

Sonogashira Coupling :

Cross-couples with aryl halides to extend conjugation (e.g., for fluorescent probes) .

Pyrrolidine Ring Modifications

The nitrogen in the pyrrolidine ring undergoes alkylation or acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts .

-

N-Acylation : Protected derivatives react with acyl chlorides to introduce additional carbonyl groups .

Challenges :

Decarboxylation and Thermal Stability

Controlled decarboxylation under heat or basic conditions generates CO₂ and a pyrrolidine derivative:

-

Thermal Decarboxylation : At 150°C in DMF, forms 1-(prop-2-ynoyl)pyrrolidine (yield: ~50%).

-

Oxidative Decarboxylation : With Pb(OAc)₄, yields an alkene via radical intermediates .

Stereochemical Transformations

The (2R) configuration influences reaction outcomes:

-

Epimerization : Prolonged exposure to strong acids/bases at high temperatures causes partial racemization .

-

Asymmetric Catalysis : Chiral catalysts (e.g., Rh(I)) preserve stereochemistry during 1,4-additions to α,β-unsaturated ketones .

Comparative Reaction Table

Mechanistic Insights

-

Esterification : Proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and dehydration.

-

CuAAC : Copper(I) acetylide formation accelerates [3+2] cycloaddition with azides.

-

Decarboxylation : Radical or ionic pathways depending on conditions; thermal methods favor ionic mechanisms .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid":

Understanding the Compound

The query refers to a specific chemical compound. The search results mention various pyrrolidine-2-carboxylic acid derivatives and related compounds . It is important to note that "(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid" may also be referred to as "(S)-2-(Prop-2-yn-1-yl)pyrrolidine" .

Scientific Research Applications

While the search results do not directly focus on the applications of "(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid", they do highlight the use of quinazoline derivatives in suppressing cancer cell growth . Also, some পাইপেরোনিল based 4-Thiazolidinone derivatives have been synthesized, characterized, and biologically evaluated .

Specific Compounds and their potential applications:

- Quinazoline Derivatives: The patent CN101094840B describes quinazoline derivatives that inhibit cancer cell growth . These derivatives contain various substitutions, including but not limited to chloro, pyridin-ylmethoxy, and pyrrolidine-2-carboxamide groups .

- (2R)-Oxetane-2-carboxylic acid: This compound can be found on scientific research platforms .

- (2S)-1-[(2R)-2-(1-carboxyethylamino)propanoyl]pyrrolidine-2-carboxylic acid: Information on this compound, including its IUPAC name, InChI, InChIKey, SMILES notation, molecular formula, and synonyms, is available in chemical databases .

- (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid: This compound is listed as a product for scientific research .

- Pyrrolidines: Various substituted pyrrolidines are available, which may have applications in different research areas . Examples include (2-benzylpyrrolidin-2-yl)methanol, (2-ethylpyrrolidin-3-yl)methanol, and related compounds .

- **(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid: ** This is another pyrrolidine derivative .

- (S)-2-(Prop-2-yn-1-yl)pyrrolidine: This compound is available for purchase .

Mechanism of Action

The mechanism of action of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-ynoyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Variants

a. (2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (CAS: 2091251-68-0)

- Molecular Formula: C₈H₉NO₃ (same as the target compound).

- This structural modification may alter solubility and reactivity compared to the non-oxidized target compound .

b. (2S,4R)-4-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (CAS: 1049984-28-2)

- Molecular Formula: C₈H₁₁NO₂.

- Key Differences: The propargyl group is at the 4-position (vs. 1-position in the target), and the molecule lacks the carbonyl oxygen of the propargyl substituent.

Substituent Variations

a. rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS: EN300-20817050)

- Molecular Formula: C₁₁H₁₆F₃NO₄.

- Key Differences : Features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF₃) substituent. The Boc group enhances steric bulk, while the -CF₃ group increases lipophilicity and metabolic stability. Molecular weight (283.25 g/mol ) is significantly higher than the target compound’s .

b. (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

Bicyclic and Heterocyclic Analogues

a. 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives

- Examples : 5-Chloro (10b) and 5-Methoxy (10c) variants.

- Key Differences: These compounds feature a bicyclic pyrrolopyridine core instead of a monocyclic pyrrolidine. Substituents like chlorine or methoxy groups modulate electronic effects and bioactivity. For instance, 5-chloro derivatives often exhibit enhanced antimicrobial properties due to halogen electronegativity .

Complex Derivatives and Bioactive Analogues

a. Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide

- Key Differences : A cyclic tetrapeptide derivative with a pyrrolidine-carboxylic acid backbone. The added cyclopentane and phenyl groups create a larger, more rigid structure with demonstrated antifungal and antibacterial activity . This contrasts with the simpler target compound, which lacks reported bioactivity data.

Data Table: Key Properties of Compared Compounds

Q & A

Q. What synthetic strategies are recommended for preparing (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : A common approach involves coupling pyrrolidine-2-carboxylic acid derivatives with propiolic acid derivatives. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen (as seen in related compounds ) can prevent unwanted side reactions. After deprotection, the prop-2-ynoyl group is introduced via acylation using propiolic acid chloride under inert conditions. Purification via flash chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR and HRMS are critical to confirm structural integrity .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection (210–254 nm) to assess purity (>95%).

- NMR : Confirm stereochemistry via H NMR coupling constants and NOESY for spatial assignments (e.g., pyrrolidine ring conformation) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., expected [M+H] for CHNO: 182.0817) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Store at –20°C under anhydrous conditions in amber vials to prevent degradation. The prop-2-ynoyl group is sensitive to moisture and light, which may lead to hydrolysis or polymerization. Stability tests under accelerated conditions (40°C, 75% humidity) over 14 days can predict shelf life .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may irritate skin/eyes (based on analogous pyrrolidine derivatives ). In case of exposure, rinse with water for 15 minutes and seek medical attention. Monitor air quality for volatile byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IC column) with a hexane/isopropanol mobile phase resolves enantiomers. Compare retention times with commercially available (2R)-configured standards. Alternatively, X-ray crystallography of a derivative (e.g., salt formation with chiral acids) can confirm absolute configuration .

Q. What pharmacological applications are plausible for this compound?

- Methodological Answer : The pyrrolidine scaffold is prevalent in protease inhibitors (e.g., Captopril, an ACE inhibitor ). The prop-2-ynoyl group may enable "click chemistry" for bioconjugation or serve as a Michael acceptor in covalent drug design. Test inhibitory activity against target enzymes (e.g., serine proteases) using fluorogenic substrates and IC determination .

Q. How can researchers mitigate reactivity challenges from the prop-2-ynoyl group?

- Methodological Answer : The terminal alkyne is prone to oxidative dimerization. Add stabilizers like BHT (butylated hydroxytoluene) during storage. For reactions, employ copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to avoid side reactions. Monitor reactions via TLC or in situ IR spectroscopy .

Q. How should conflicting bioassay data be resolved?

- Methodological Answer : Contradictions may arise from impurity profiles (e.g., residual solvents or diastereomers). Re-purify the compound and validate via LC-MS. Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization). If discrepancies persist, conduct molecular dynamics simulations to assess binding mode variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.